molecular formula C16H20N2O3S B13871474 N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide

N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide

Cat. No.: B13871474
M. Wt: 320.4 g/mol
InChI Key: HRZHQPOEYBMWKT-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide: is a complex organic compound that features a sulfonamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the substituted phenyl ring:

    Attachment of the sulfonamide group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, thereby modulating their activity. The methoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide: can be compared to other sulfonamide derivatives such as:

Uniqueness

The unique combination of the methoxy and pyridinyl groups in this compound provides distinct chemical and biological properties. These groups can influence the compound’s solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-11(2)22(19,20)18-13-5-6-14(16(9-13)21-4)15-10-17-8-7-12(15)3/h5-11,18H,1-4H3

InChI Key

HRZHQPOEYBMWKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C=C(C=C2)NS(=O)(=O)C(C)C)OC

Origin of Product

United States

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